N-(4-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
Overview
Description
N-(4-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a thiadiazole ring, a morpholine moiety, and an acetamide group
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- Antimicrobial and Hemolytic Activity : Compounds similar to N-[5-[[2-(4-methylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-2-(4-morpholinyl)acetamide, particularly 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have been studied for their antimicrobial and hemolytic activities. Some of these compounds showed significant activity against selected microbial species, with compounds 6d and 6f being particularly potent. These series demonstrated less toxicity and are considered for further biological screening (Gul et al., 2017).
Anticancer Research
- Anticancer Screening of Imidazothiadiazole Analogs : N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally related, showed potent cytotoxic results against breast cancer in comparison to other derivatives, suggesting their potential as anticancer agents (Abu-Melha, 2021).
- Novel 1,3,4-Thiadiazole Derivatives as Anticancer Agents : The synthesis and investigation of new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives, closely related to the queried compound, showed promising cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Çevik et al., 2020).
Synthesis and Antibacterial Activity
- Novel Substituted Purine Derivatives : Synthesized derivatives including N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide demonstrated good inhibitory effects against bacterial strains, indicating potential applications in antibacterial research (Wu et al., 2016).
Synthesis and Biological Evaluation
Anticancer Activities of Thiazole Derivatives : Research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to the queried compound, revealed significant anticancer activities, highlighting their therapeutic potential (Evren et al., 2019).
Antimicrobial Study of 1,3,4-Thiadiazole Derivatives : These derivatives have been synthesized and studied for their diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
Synthesis and Characterization : Studies on the synthesis, characterization, and evaluation of similar compounds show their potential in applications like antimicrobial and antioxidant research (Al-Khazragie et al., 2022).
Antitubercular and Antifungal Activity : Some novel derivatives have shown promising antitubercular and antifungal activity, suggesting potential applications in treating these diseases (Syed et al., 2013).
Discovery of Histamine H3 Receptor Antagonist for Diabetes Treatment : A study on 2-piperidinopiperidine thiadiazoles, which are related compounds, indicated their potential as histamine H3 receptor antagonists and showed significant reduction in non-fasting glucose levels in diabetic mice (Rao et al., 2012).
Anticancer Activity of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides : The synthesis and evaluation of compounds with thiazole and thiadiazole fragments revealed considerable cytotoxicity and anticancer activity, suggesting their application in cancer treatment (Kovalenko et al., 2012).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Attachment of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution, where the thiadiazole intermediate reacts with 2-chloro-N-(4-methylphenyl)acetamide in the presence of a base.
Final Coupling: The final step involves coupling the morpholine-thiadiazole intermediate with an acetamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring and the morpholine moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydride (NaH
Properties
Molecular Formula |
C17H21N5O3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C17H21N5O3S2/c1-12-2-4-13(5-3-12)18-15(24)11-26-17-21-20-16(27-17)19-14(23)10-22-6-8-25-9-7-22/h2-5H,6-11H2,1H3,(H,18,24)(H,19,20,23) |
InChI Key |
GLUHNSIYAMZXSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCOCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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